molecular formula C8H17NO3 B2383139 ethyl N-(2-methoxyethyl)-N-methylglycinate CAS No. 616882-60-1

ethyl N-(2-methoxyethyl)-N-methylglycinate

Cat. No. B2383139
M. Wt: 175.228
InChI Key: LWNIBZYEXSCBHP-UHFFFAOYSA-N
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Description

“N-(2-甲氧基乙基)甲基胺” is a chemical substance with the chemical formula C4H11NO . Another related compound is “N- (2-Methoxyethyl)ethylamine” with the CAS Number: 34322-82-2 and Linear Formula: C5 H13 N O .


Synthesis Analysis

The synthesis of related compounds like “N,N-bis(2-methoxyethyl)acrylamide” involves the use of acryloyl chloride in CH 2 Cl 2 dropped over 3 hours into a stirred solution of bis(2-methoxyethyl) amine .


Molecular Structure Analysis

The molecular formula of “N- (2-Methoxyethyl)ethylamine” is C5H13NO . Another related compound, “Ethyl N,N-bis(2-methoxyethyl)-β-alaninate” has a molecular formula of C11H23NO4 and an average mass of 233.305 Da .


Chemical Reactions Analysis

A related compound, “Ethyl 2-arylhydrazinecarboxylates” can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

A related compound, “(2-Methoxyethyl)methylamine” has a density of 0.820 g/mL at 25 °C and a refractive index n20/D of 1.401 . Another compound, “N- (2-METHOXYETHYL)ETHYLAMINE” has a boiling point of 116 °C and a density of 0,83 g/cm 3 .

Safety And Hazards

For “(2-Methoxyethyl)methylamine”, it’s classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

ethyl 2-[2-methoxyethyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-12-8(10)7-9(2)5-6-11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNIBZYEXSCBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(2-methoxyethyl)-N-methylglycinate

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